molecular formula C7H15NO B2707194 4-Methoxycyclohexanamine CAS No. 130290-78-7

4-Methoxycyclohexanamine

Cat. No.: B2707194
CAS No.: 130290-78-7
M. Wt: 129.203
InChI Key: SDMXLAZIFYYECU-KNVOCYPGSA-N
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Description

4-Methoxycyclohexanamine is an organic compound with the molecular formula C7H15NO. It is a derivative of cyclohexanamine, where a methoxy group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexanamine can be synthesized through several methods. One common approach involves the reduction of 4-methoxycyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents under reflux conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methoxycyclohexanone. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-methoxycyclohexanol using reducing agents like sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in ethanol under reflux conditions.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Methoxycyclohexanone

    Reduction: 4-Methoxycyclohexanol

    Substitution: Various substituted cyclohexanamine derivatives

Scientific Research Applications

4-Methoxycyclohexanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexanamine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to affect serotonin and dopamine receptors.

Comparison with Similar Compounds

    4-Methoxycyclohexanol: A reduction product of 4-Methoxycyclohexanamine.

    4-Methoxycyclohexanone: An oxidation product of this compound.

    Cyclohexanamine: The parent compound without the methoxy group.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity in certain chemical reactions and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxycyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMXLAZIFYYECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347613
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4342-46-5, 121588-79-2
Record name 4-Methoxycyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans-4-Methoxycyclohexyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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